3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-2,6-dione derivative characterized by:
- 3-methyl substitution: Enhances steric bulk and metabolic stability.
- 7-(3-methylbenzyl) moiety: Increases lipophilicity, improving membrane permeability.
Properties
IUPAC Name |
3-methyl-8-(methylamino)-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-9-5-4-6-10(7-9)8-20-11-12(17-14(20)16-2)19(3)15(22)18-13(11)21/h4-7H,8H2,1-3H3,(H,16,17)(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGDACBHLTCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at the 7-Position
The introduction of the 3-methylbenzyl group at the 7-position typically involves reacting a purine-2,6-dione precursor with 3-methylbenzyl bromide under basic conditions. For example, in a protocol adapted from WO2015107533A1, 8-bromotheophylline is treated with 3-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60–80°C for 12–24 hours, yielding the 7-(3-methylbenzyl)-8-bromo intermediate.
Key Reaction Conditions :
This step achieves moderate to high yields (70–85% in analogous systems), though regioselectivity must be confirmed via NMR spectroscopy.
Substitution at the 8-Position
The 8-bromo intermediate undergoes nucleophilic substitution with methylamine to install the methylamino group. Drawing from methods in EP2968294B1, the reaction is conducted in a sealed tube with excess methylamine (40% aqueous solution) at 100–120°C for 48 hours. The use of catalytic copper(I) iodide enhances reactivity, as reported in similar purine substitutions.
Optimization Challenges :
Methylation at the 3-Position
The final step involves N-methylation of the purine’s 1-nitrogen. A method adapted from PMC11477965 employs formaldehyde and sodium borohydride in methanol under reflux. The reaction selectively methylates the 3-position without affecting the 8-methylamino group, achieving yields of 65–75%.
Critical Parameters :
- Stoichiometry : A 2:1 ratio of formaldehyde to substrate prevents over-methylation.
- Temperature : Reflux conditions (65°C) ensure complete reduction of the imine intermediate.
Protective Group Strategies
To circumvent side reactions during alkylation or substitution, protective group chemistry is essential. For instance, the Boc (tert-butyloxycarbonyl) group has been utilized to protect the 8-amino group in related purine syntheses. However, in the target compound, the methylamino group’s stability under basic conditions permits direct substitution without protection, simplifying the synthetic route.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from PMC11477965 and WO2015107533A1 highlight the impact of solvent and base combinations:
| Step | Optimal Solvent | Base | Yield Range |
|---|---|---|---|
| 7-Alkylation | DMF | K₂CO₃ | 70–85% |
| 8-Substitution | DMSO | CuI (catalyst) | 60–75% |
| 3-Methylation | Methanol | NaBH₄ | 65–75% |
Temperature and Reaction Time
- 7-Alkylation : Prolonged heating (>24 hours) risks decomposition, necessitating monitoring via TLC.
- 8-Substitution : Elevated temperatures (100–120°C) are critical for overcoming the aromatic bromide’s low reactivity.
Challenges and Limitations
- Regioselectivity : Competing alkylation at N-9 remains a persistent issue, requiring meticulous control of stoichiometry and reaction time.
- Purification : The polar nature of intermediates complicates isolation, often necessitating silica gel chromatography or recrystallization.
- Scalability : Multi-step processes face yield attrition, with overall yields rarely exceeding 50% in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, sodium hydride for benzylation.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may result in the formation of amine or alcohol derivatives.
Scientific Research Applications
3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes critical structural and functional differences:
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Position 8 Substitution: Methylamino (target compound) balances hydrogen-bonding capacity and steric hindrance, enhancing selectivity compared to bulkier groups (e.g., 3-methoxypropylamino) . Chlorine () serves as a leaving group for nucleophilic substitution, enabling synthesis of diverse analogs .
Position 7 Substitution: 3-methylbenzyl (target compound) offers optimal lipophilicity for membrane penetration vs. thietan-3-yl (), which may restrict bioavailability due to ring strain .
Anti-thrombotic activity in ’s compound highlights the role of piperazine in platelet receptor modulation .
Research Implications
- Drug Design : The target compound’s substituents strike a balance between lipophilicity and polarity, making it a candidate for oral bioavailability optimization.
- Structure-Activity Relationships (SAR): Smaller substituents at position 8 (e.g., methylamino) reduce off-target effects compared to aromatic or bulky groups. Substitutions at position 7 influence target engagement; 3-methylbenzyl may enhance binding to hydrophobic enzyme pockets.
Biological Activity
3-Methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known by its chemical identifier and various synonyms, is a synthetic compound belonging to the purine family. Its unique structure, characterized by a purine core with additional methyl and benzyl substitutions, has attracted attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is . The compound features a purine backbone with specific substitutions that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O2 |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
| CAS Number | 57389748 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within cellular pathways. It is hypothesized to act as an adenosine receptor modulator , influencing neurotransmitter release and cellular signaling pathways. Additionally, it may inhibit specific enzymes involved in purine metabolism, thus altering cellular functions related to energy metabolism and signaling.
Enzyme Inhibition
Research indicates that 3-methyl-8-(methylamino)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibits inhibitory effects on certain enzymes critical for cellular functions. For instance:
- Adenosine Deaminase Inhibition : This compound has shown potential in inhibiting adenosine deaminase (ADA), an enzyme that regulates adenosine levels in tissues. High adenosine levels are associated with various pathological conditions including inflammation and cancer.
Antimicrobial Activity
In vitro studies have explored the antimicrobial properties of this compound against various bacterial strains. The results suggest:
- Broad-Spectrum Antibacterial Effects : The compound demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as an antimicrobial agent.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.
- Cancer Cell Line Studies : In assays using various cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. This suggests its potential utility in cancer therapy.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance:
- Synthesis of Analogues : Researchers have developed several analogues with modified substitutions that exhibit improved potency against specific biological targets.
Q & A
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer: The synthesis typically involves alkylation of purine precursors and nucleophilic substitution reactions. For example:
- Step 1: React 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione with 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 7-(3-methylbenzyl) group .
- Step 2: Substitute the 8-chloro group with methylamine via microwave-assisted reactions to enhance reaction efficiency and yield .
- Purification: Use silica gel chromatography (e.g., 50–100% EtOAc/hexane) or preparative HPLC for high-purity isolation .
Key Considerations:
Q. How is the compound’s structure validated experimentally?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR: Analyze proton environments (e.g., methylamino peaks at δ 2.8–3.2 ppm, aromatic protons at δ 7.1–7.3 ppm) .
- IR Spectroscopy: Confirm carbonyl stretches (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z = 315.327 for C₁₅H₁₇N₅O₃) .
Data Interpretation:
Q. What assays are used to assess its biological activity?
Methodological Answer: Prioritize target-specific assays:
- Enzyme Inhibition: Test against aldehyde dehydrogenase (ALDH) or kinases using fluorescence-based activity assays .
- Cellular Assays: Evaluate cytotoxicity (via MTT assay) and antiviral activity (e.g., hepatitis C viral replication inhibition) .
- Receptor Binding: Screen for adenosine receptor affinity using radioligand displacement .
Controls: Include theophylline or caffeine as reference compounds due to structural similarities .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies through systematic validation:
- Reproduce Studies: Standardize experimental conditions (e.g., cell lines, solvent concentrations) .
- Structural Analog Comparison: Compare activity profiles of derivatives (e.g., 8-(4-ethylpiperazin-1-yl) vs. 8-cyclohexylamino analogs) to identify substituent-dependent trends .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity data) to contextualize results .
Example: If conflicting ALDH inhibition data arise, validate using isoform-specific assays (ALDH1A1 vs. ALDH3A1) .
Q. What strategies optimize its pharmacokinetic properties?
Methodological Answer: Modify substituents to enhance solubility and bioavailability:
- Hydrophilic Groups: Introduce hydroxypropyl or piperazine moieties at position 8 to improve water solubility .
- Prodrug Design: Synthesize ester derivatives (e.g., ethyl carboxylates) for sustained release .
- In Silico Modeling: Predict logP and permeability using QSAR tools (e.g., SwissADME) .
Experimental Validation:
- Conduct pharmacokinetic studies in animal models (e.g., rabbits) to measure plasma half-life and clearance .
Q. How to elucidate its mechanism of action in complex biological systems?
Methodological Answer: Integrate multi-omics approaches:
- Proteomics: Identify binding partners via affinity chromatography coupled with LC-MS/MS .
- Transcriptomics: Analyze gene expression changes (e.g., RNA-seq) in treated vs. untreated cells .
- Molecular Dynamics (MD): Simulate interactions with targets like ALDH or viral polymerases .
Case Study:
- For anticancer activity, assess necroptosis inhibition via MLKL protein targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
